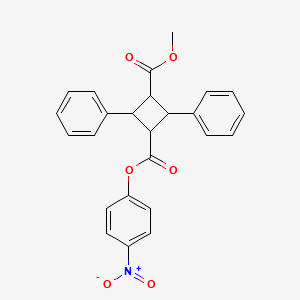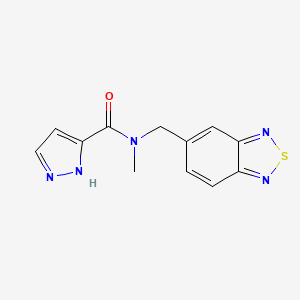
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the pyrrolidone family. Brivaracetam has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Wirkmechanismus
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione's mechanism of action is thought to involve modulation of neurotransmitter release by binding to SV2A. This binding is believed to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and physiological effects:
Studies have shown that 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a high affinity for SV2A, with a binding affinity that is 15 times higher than that of levetiracetam, another anticonvulsant drug that also targets SV2A. 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to be effective in reducing seizure frequency and severity in both animal models and human clinical trials. It has also been shown to have a low potential for drug interactions and a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its high affinity for SV2A, which makes it a potent modulator of neurotransmitter release. However, its low yield in the synthesis process and high cost may limit its use in certain experiments.
Zukünftige Richtungen
Future research on 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione could focus on its potential use in the treatment of other neurological disorders, such as migraine and neuropathic pain. Additionally, further studies could explore the optimal dosing and administration of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione to maximize its therapeutic effects. Finally, research could focus on the development of more efficient synthesis methods to increase the yield and reduce the cost of 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Synthesemethoden
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione can be synthesized by reacting 3-bromobenzoyl chloride with N-Boc-4-morpholine-2,5-dione in the presence of a base, followed by deprotection of the Boc group using trifluoroacetic acid. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of epilepsy. It has been shown to have a high affinity for the synaptic vesicle protein 2A (SV2A), which plays a key role in the release of neurotransmitters. By binding to SV2A, 1-(3-bromophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is thought to modulate neurotransmitter release, leading to its anticonvulsant effects.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAAAGJFDKEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)
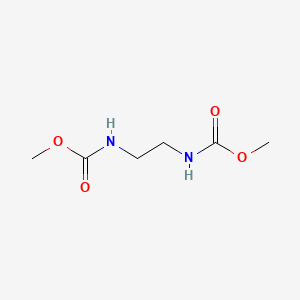
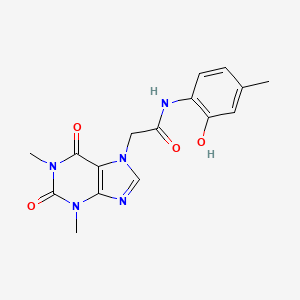
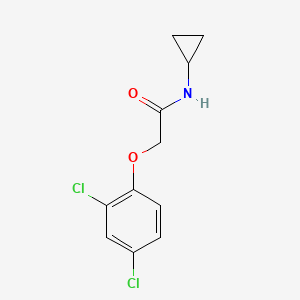
![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol](/img/structure/B5202935.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)
